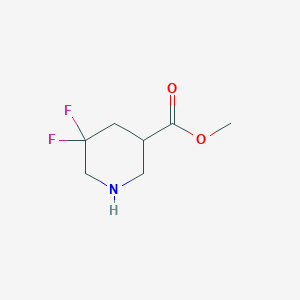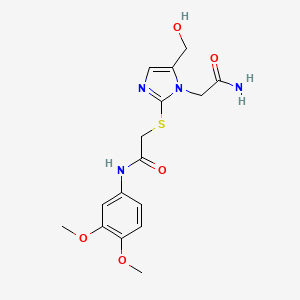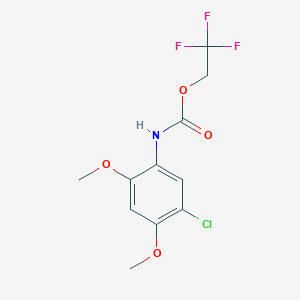![molecular formula C18H13FN4O3S2 B2629649 6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049365-38-9](/img/structure/B2629649.png)
6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a chemical compound . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues, which are structurally similar to the compound , has been reported . These compounds were synthesized and their antibacterial and antifungal activities were evaluated .
Scientific Research Applications
Anticancer Potential
A chemical derivative of 6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide, specifically the 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, showed promising anticancer properties. The studies revealed significant cytotoxicity against leukemia cells, with certain derivatives inducing apoptosis, a form of programmed cell death critical in cancer treatment. The compound's cytotoxic mechanism was explored through FACS analysis, mitochondrial membrane potential, and DNA fragmentation studies, highlighting its potential as a chemotherapeutic agent (Karki et al., 2011).
BRAF Inhibition for Cancer Treatment
Similar structural derivatives of the compound, with 3-fluorophenyl at position 6 of imidazo[2,1-b]thiazole and a pyrimidine ring at position 5, were designed and synthesized. These derivatives demonstrated cytotoxic activity against colon cancer and melanoma cell lines, indicating their potential as BRAF inhibitors for cancer treatment. Compound 15h specifically exhibited a potent inhibitory effect against V600EBRAF, a mutation associated with various cancers (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antituberculosis Activity
Newly synthesized compounds bearing the imidazo[2,1-b]thiazole moiety were evaluated for antimicrobial activities against a range of pathogens, including Mycobacterium tuberculosis. Some compounds exhibited promising activities, suggesting the potential use of this chemical structure in developing new antimicrobial and antituberculosis agents (Güzeldemirci & Küçükbasmacı, 2010).
Anti-Inflammatory Potential
Derivatives of imidazo[2,1-b][1,3]thiazine, structurally related to 6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide, were synthesized and indicated as potential anti-inflammatory agents. The drug-like properties of these compounds were analyzed, and some showed promising pharmacological properties, indicating their potential for further research and development as anti-inflammatory drugs (Biointerface Research in Applied Chemistry, 2022).
Radiosensitizing Properties in Cancer Treatment
The compound's derivatives have been reported as effective radiosensitizers, particularly against liver cancer and melanoma cell lines. These compounds enhanced the effectiveness of radiation therapy by increasing DNA fragmentation, thereby acting as potent anticarcinogenic compounds (Majalakere et al., 2020).
properties
IUPAC Name |
6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S2/c19-12-3-1-11(2-4-12)15-9-23-16(10-27-18(23)22-15)17(24)21-13-5-7-14(8-6-13)28(20,25)26/h1-10H,(H,21,24)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFTQUQWXZFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2629567.png)

![2-(o-tolyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2629572.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2629575.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2629576.png)

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2629579.png)
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2629580.png)
![1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2629581.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-(trifluoromethyl)benzoate](/img/structure/B2629582.png)

![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)
![(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629586.png)
